17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
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Overview
Description
The compound 17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization of precursor molecules.
Functional Group Introduction: Addition of the fluorophenyl, dimethyl, and thiophenyl groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Utilization of continuous flow reactors to streamline the synthesis process and improve yield.
Chemical Reactions Analysis
Types of Reactions
17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione: undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Utilization of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employment of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Influence on intracellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 17-(4-methoxyphenyl)-12,14-dimethyl-9-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione .
- 4-(4-methoxyphenyl)-12-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-14,1’-cyclobutane]-12-one .
Uniqueness
The uniqueness of 17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H18FN3O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione |
InChI |
InChI=1S/C25H18FN3O3S/c1-27-21-19(24(30)28(2)25(27)31)20(14-9-11-15(26)12-10-14)29-16-6-3-4-7-17(16)32-23(22(21)29)18-8-5-13-33-18/h3-13,23H,1-2H3 |
InChI Key |
KZKQQNJWMAIBHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(OC4=CC=CC=C4N3C(=C2C(=O)N(C1=O)C)C5=CC=C(C=C5)F)C6=CC=CS6 |
Origin of Product |
United States |
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